molecular formula C15H20N2O4 B8549340 4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester

4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester

Cat. No. B8549340
M. Wt: 292.33 g/mol
InChI Key: LHGJLOXCJSZTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-[(2-methylcyclohexyl)amino]-3-nitrobenzoate

InChI

InChI=1S/C15H20N2O4/c1-10-5-3-4-6-12(10)16-13-8-7-11(15(18)21-2)9-14(13)17(19)20/h7-10,12,16H,3-6H2,1-2H3

InChI Key

LHGJLOXCJSZTPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20.0 g of 4-fluoro-3-nitro-benzoic acid methyl ester in 100 ml of abs. DMF was added 27.8 g of potassium carbonate, followed by 12.5 g of 2-methylcyclohexylamine. After 16 h at rt, the mixture was poured into water, the pH was adjusted to 4 by the addition of 2 M aqueous hydrochloric acid, and the reaction mixture was extracted with ethyl acetate three times. The combined organic phases were washed with water, dried over sodium sulphate and concentrated to yield 29.4 g (100%) of 4-(2-Methyl-cyclohexylamino)-3-nitro-benzoic acid methyl ester. C15H20N2O4 (292.34), LCMS (method 7—1—1): Rt=1.85 min, m/z=293.25 [M+H]+
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20 g
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12.5 g
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27.8 g
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